molecular formula C11H14O B1621956 Dimethylindanol CAS No. 94689-31-3

Dimethylindanol

Cat. No.: B1621956
CAS No.: 94689-31-3
M. Wt: 162.23 g/mol
InChI Key: XTBOPEPHSCCUBK-UHFFFAOYSA-N
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Description

Dimethylindanol (DMI) is a synthetic antioxidant compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature. DMI, with its unique chemical structure, has been shown to possess potent antioxidant properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Catalysis and Chemical Synthesis Dimethylindanol is utilized in various chemical syntheses and catalytic processes. In one instance, it plays a role in the preparation and characterization of metal oxides, demonstrating its utility in catalytic performance for the synthesis of important chemicals like dimethyl carbonate (He De-hua, Shi Lei, & Ma Ying, 2006). Additionally, it's involved in the study of stereodynamic processes of certain stereolabile atropisomers, highlighting its significance in understanding molecular stereodynamics (D. Casarini et al., 2011).

Future Directions

: Zheng, Y., Ziman, B., Ho, A. S., Sinha, U. K., Xu, L.-Y., Li, E.-M., Koeffler, H. P., Berman, B. P., & Lin, D.-C. (2023). Comprehensive analyses of partially methylated domains and differentially methylated regions in esophageal cancer reveal both cell-type- and cancer-specific epigenetic regulation. Genome Biology, 24(1), 193. Link

: Esophageal cancer survival statistics. (n.d.). Cancer Research UK. Link

: Image source: Pixabay

Properties

IUPAC Name

1,2-dimethyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-7-9-5-3-4-6-10(9)11(8,2)12/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBOPEPHSCCUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915372
Record name 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94689-31-3
Record name 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylindanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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